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molecular formula C17H11F6N3O B8324474 N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide

N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide

Cat. No. B8324474
M. Wt: 387.28 g/mol
InChI Key: HDNUJELBEOPJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283365B2

Procedure details

{[2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride (Intermediate 5A, 646 g, 71% free amine equivalent), 6-trifluormethylnicotinic acid (429.7 g), diisopropylethylamine (1500 mL) and tetrahydrofuran (5.1 L) were placed in a flask equipped with an addition funnel, thermometer, and nitrogen inlet. The mixture was stirred vigorously for 10-15 min. The mixture was cooled to ˜5° C. and propylphosphonic anhydride (3.2 L of 50 wt % solution) added slowly. The mixture was stirred at ˜15° C. for 2 hrs. The mixture was cooled to ˜5° C. and quenched by the addition of water (505 mL) slowly. The pH was adjusted to 5-6 by adding 20 wt % K3PO4 (2.9 L). The mixture was diluted with EtOAc (3.2 L) and the temperature adjusted to 15-20° C. The phases were separated and the organic mixture was washed sequentially with water (1.5 L) and then 5 wt % sodium bicarbonate solution (2.6 L). The mixture was filtered and the solvent removed to minimum volume under vacuum. Isopropyl alcohol (2.0 L) was added and the mixture filtered, and the solvent removed under vacuum two times. Isopropyl alcohol (980 mL) was added and the mixture heated to 70-80° C. Water (1.5 L) was added while maintaining temperature above 65° C. and monitoring turbidity. The temperature was adjusted to 65° C., seeded with product (4.5 g) and the mixture held at 65° C. for 30 min. The mixture was cooled to ˜5° C. overnight and the product was isolated by filtration, washing the solids with cold 10% IPA in water (1 L), then dried in a vacuum oven to give the title compound (529 g);
Name
{[2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride
Quantity
646 g
Type
reactant
Reaction Step One
Name
Intermediate 5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
429.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
3.2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:16])([F:15])[C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH2:13][NH2:14])=[CH:8][CH:7]=2.[F:17][C:18]([F:29])([F:28])[C:19]1[CH:27]=[CH:26][C:22]([C:23](O)=[O:24])=[CH:21][N:20]=1.C(N(C(C)C)CC)(C)C.CCCP(=O)=O>O1CCCC1>[F:16][C:3]([F:2])([F:15])[C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH2:13][NH:14][C:23]([C:22]1[CH:21]=[N:20][C:19]([C:18]([F:29])([F:17])[F:28])=[CH:27][CH:26]=1)=[O:24])=[CH:8][CH:7]=2 |f:0.1|

Inputs

Step One
Name
{[2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride
Quantity
646 g
Type
reactant
Smiles
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
Name
Intermediate 5A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
Name
Quantity
429.7 g
Type
reactant
Smiles
FC(C1=NC=C(C(=O)O)C=C1)(F)F
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5.1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
propylphosphonic anhydride
Quantity
3.2 L
Type
reactant
Smiles
CCCP(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 10-15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel
STIRRING
Type
STIRRING
Details
The mixture was stirred at ˜15° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ˜5° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (505 mL) slowly
ADDITION
Type
ADDITION
Details
by adding 20 wt % K3PO4 (2.9 L)
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc (3.2 L)
CUSTOM
Type
CUSTOM
Details
adjusted to 15-20° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic mixture was washed sequentially with water (1.5 L)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed to minimum volume under vacuum
ADDITION
Type
ADDITION
Details
Isopropyl alcohol (2.0 L) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum two times
ADDITION
Type
ADDITION
Details
Isopropyl alcohol (980 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 70-80° C
ADDITION
Type
ADDITION
Details
Water (1.5 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature above 65° C. and monitoring turbidity
CUSTOM
Type
CUSTOM
Details
was adjusted to 65° C.
WAIT
Type
WAIT
Details
the mixture held at 65° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ˜5° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
washing the solids with cold 10% IPA in water (1 L)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
FC(C=1NC2=CC=C(C=C2C1)CNC(=O)C=1C=NC(=CC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 529 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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